molecular formula C24H20ClN3O6S B2608959 Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-31-7

Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2608959
CAS RN: 851950-31-7
M. Wt: 513.95
InChI Key: ZSEUMCHFGCRJMS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H20ClN3O6S and its molecular weight is 513.95. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed various synthetic routes to produce novel heterocyclic compounds using Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate or related chemicals. These synthetic pathways often involve reactions with hydrazine hydrate, chloroacetic acid, or other reagents to create compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. For instance, the use of hydrazine hydrate has been explored to cyclize ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate into pyrazolo[3,4-c]pyridazine derivatives with potential central nervous system activity (Zabska et al., 1998).

Pharmacological Screening

Several synthesized compounds derived from the core structure of Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have undergone pharmacological screening to evaluate their potential as anticancer agents. For example, compounds synthesized using a building block approach have displayed potent activity against colon HCT-116 human cancer cell lines, highlighting the chemical's role in developing new therapeutic agents (Abdel-Motaal et al., 2020).

Molecular Structure Analysis

Research has also focused on the detailed molecular structure and spectral analyses of synthesized compounds, providing insights into their chemical properties and potential mechanisms of action. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized and characterized, with quantum chemical calculations evaluating its formation reaction, vibrational analysis, and interaction energies. Such studies are crucial for understanding how these compounds interact at the molecular level and their potential biological effects (Singh et al., 2013).

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(2,4-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O6S/c1-4-34-24(31)20-17-12-35-22(26-21(29)16-10-9-15(32-2)11-18(16)33-3)19(17)23(30)28(27-20)14-7-5-13(25)6-8-14/h5-12H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEUMCHFGCRJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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